molecular formula C20H16BrN7O B11183147 3-(4-bromophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-bromophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11183147
M. Wt: 450.3 g/mol
InChI Key: VVZUUBAVMJVOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo-pyrido-pyrimidinone class, characterized by a fused heterocyclic core with a pyrazolo[1,5-a]pyridine moiety linked to a pyrimidin-6(7H)-one ring. Key structural features include:

  • A 5-ethyl-4H-1,2,4-triazol-3-yl group at position 7, introducing a nitrogen-rich heterocycle that may enhance metabolic stability.
  • A methyl group at position 2, likely influencing electronic properties and solubility.

Analogs in the evidence (e.g., pyrazolo[1,5-a]pyrimidinones and triazolo-pyrimidines) suggest routes involving condensation of aminopyrazoles with activated carbonyl intermediates under acidic or catalytic conditions .

Properties

Molecular Formula

C20H16BrN7O

Molecular Weight

450.3 g/mol

IUPAC Name

5-(4-bromophenyl)-11-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C20H16BrN7O/c1-3-16-23-20(25-24-16)27-9-8-15-14(19(27)29)10-22-18-17(11(2)26-28(15)18)12-4-6-13(21)7-5-12/h4-10H,3H2,1-2H3,(H,23,24,25)

InChI Key

VVZUUBAVMJVOOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, ethylamine, and triazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of the compound involves multiple steps, typically including the formation of the triazole ring followed by cyclization to form the pyrazolo-pyrido-pyrimidine structure. The methods employed often utilize techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time.

Key Synthesis Steps

  • Formation of Triazole : The initial step often involves the reaction of 4-bromophenyl derivatives with ethyl hydrazine to form the triazole moiety.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the pyrazolo-pyrido-pyrimidine core structure.
  • Characterization Techniques : The synthesized compounds are characterized using techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm their structures.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that certain analogs possess minimum inhibitory concentration (MIC) values comparable to established antibiotics against various bacterial strains.

CompoundMIC (μmol/L)Bacterial Strain
Compound A4-12Bacillus subtilis
Compound B8Salmonella typhi
Compound C6-12Chlamydia pneumonia

These findings suggest that modifications to the bromophenyl or triazole groups can significantly enhance antimicrobial efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Anticancer Activity

In a study involving breast cancer cell lines, treatment with derivatives of this compound resulted in:

  • Inhibition of cell proliferation by up to 70%.
  • Induction of apoptosis , as evidenced by increased caspase activity.
  • Downregulation of anti-apoptotic proteins , leading to enhanced cancer cell death .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, demonstrating its ability to scavenge free radicals and inhibit lipid peroxidation.

Compound% InhibitionAssay Type
Compound D91.2%ABTS radical scavenging
Compound E88.7%Lipid peroxidation assay

Such properties make it a candidate for further development in formulations aimed at oxidative stress-related diseases .

Other Potential Applications

Ongoing research is exploring additional applications in:

  • Neuroprotection : Potential benefits in neurodegenerative diseases due to antioxidant effects.
  • Anti-inflammatory agents : Investigating pathways involved in inflammation modulation.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related heterocycles with bromophenyl, triazolyl, or pyrimidinone motifs. Key examples include:

Compound Name Core Structure Substituents/Modifications Key Properties/Findings Reference
Ethyl 5-(2-Bromophenylamino)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolo[4,3-c]pyridine 2-Bromophenyl, ester group Lower yield (26%); red crystals with IR bands at 1710 cm⁻¹ (ester C=O)
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Bromophenyl, thiazole ring X-ray crystallography confirms planar thiazole-pyrimidine core; π-halogen interactions noted
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one Pyrazol-3-one Dual bromine substituents, chlorophenyl LC/MS m/z 381 [M+H]+; synthetic utility in halogenation pathways
(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK73) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Bromophenyl, trifluoromethylphenyl Low yield (10%); green-yellow solid; emphasizes challenges in complex heterocycle synthesis

Key Observations:

Core Heterocycle Diversity: The target compound’s pyrazolo-pyrido-pyrimidinone core is more complex than simpler pyrazolo-pyrimidines (e.g., MK73) or thiazolo-pyrimidines (). This complexity may confer unique conformational rigidity or binding modes . Triazolyl substituents (as in the target compound and ) are associated with improved pharmacokinetic profiles due to nitrogen-rich aromaticity .

The 4-bromophenyl position in the target compound contrasts with the 2-bromophenyl in , which may alter steric interactions.

Synthetic Challenges :

  • Low yields (e.g., 10% for MK73 , 26% for ) highlight difficulties in synthesizing multi-heterocyclic systems. Ultrasound-assisted synthesis () or ionic liquid-mediated reactions () may offer efficiency improvements.

Spectroscopic and Crystallographic Data: IR and NMR data for analogs (e.g., ) confirm carbonyl (1660–1710 cm⁻¹) and aromatic proton signatures.

Research Findings and Implications

  • Pharmacological Potential: Triazolyl and pyrimidinone motifs are frequently explored in drug discovery (e.g., kinase inhibitors, antimicrobial agents). The target compound’s combination of these groups warrants evaluation for bioactivity .
  • Physicochemical Properties : The bromophenyl and ethyl-triazolyl groups likely increase logP values compared to analogs with polar esters (), impacting solubility and membrane permeability.
  • Future Directions : Structural optimization could focus on replacing bromine with other halogens (e.g., chlorine, fluorine) or exploring alternative heterocycles (e.g., tetrazoles) to balance potency and synthetic feasibility .

Biological Activity

The compound 3-(4-bromophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a novel derivative that has gained attention for its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse sources.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions that incorporate key structural components such as the triazole and pyrimidine moieties. The detailed synthetic pathway has been documented in various studies, highlighting the importance of optimizing reaction conditions to enhance yield and purity.

Biological Activity

The biological activity of this compound has been evaluated through various assays that assess its efficacy against different biological targets. Below are key findings:

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrimidine exhibit significant antimicrobial properties. The compound was tested against several bacterial strains and fungi, showing promising results in inhibiting growth. For instance, a study demonstrated that similar triazole derivatives effectively inhibited bacterial proliferation and showed antifungal activity against Candida species .

Anticancer Properties

The compound's anticancer potential has also been explored. In vitro assays revealed that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cell cycle regulators and pro-apoptotic factors. Notably, derivatives with similar structural frameworks have shown effectiveness against breast cancer cell lines with BRCA mutations .

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound shows promise. It has been reported to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are critical in DNA repair mechanisms. This inhibition can sensitize cancer cells to chemotherapy agents .

Case Studies

Several case studies have highlighted the effectiveness of compounds with similar structures:

  • Study on Antimicrobial Effects : A series of triazole derivatives were tested against Staphylococcus aureus and E. coli, showing a minimum inhibitory concentration (MIC) in the low micromolar range .
  • Anticancer Activity : In a study involving BRCA1/2 mutant cell lines, a related compound showed an EC50 value as low as 0.3 nM, indicating strong potential for therapeutic applications in oncology .

Data Tables

Activity Type Target IC50/MIC (µM) Reference
AntimicrobialE. coli5.0
AntifungalCandida albicans8.0
PARP InhibitionPARP11.2
Anticancer (BRCA)MX-1 Breast Cancer0.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.